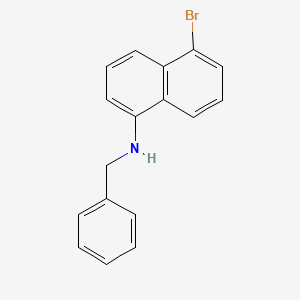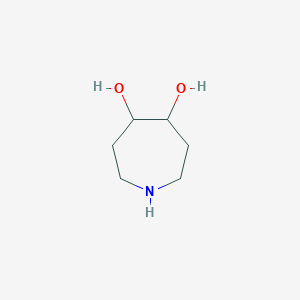
trans-Azepane-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Azepane-4,5-diol: is a seven-membered nitrogen-containing heterocyclic compound It is a derivative of azepane, characterized by the presence of hydroxyl groups at the 4th and 5th positions in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Azepane-4,5-diol can be achieved through several methods. One common approach involves the cyclization of appropriate linear precursors. For instance, the reaction of amino alcohols with formaldehyde and 1,2-ethanedithiol can lead to the formation of hydroxy-containing azepanes . Another method involves the use of azido nitriles, which undergo intramolecular dipolar cycloaddition to form tetrazole-fused azepanes .
Industrial Production Methods: Industrial production of this compound may involve the fermentation of specific strains of microorganisms. For example, the fungus Botrytis cinerea has been genetically modified to enhance the production of 1’,4’-trans-ABA-diol, a related compound . This approach leverages metabolic engineering techniques to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Azepane-4,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of alkenes can lead to the formation of vicinal diols, which are molecules with hydroxyl groups on neighboring carbons .
Common Reagents and Conditions: Common reagents used in these reactions include peroxycarboxylic acids for epoxidation and osmium tetroxide for hydroxylation . These reactions typically occur under mild conditions and can be catalyzed by various metal complexes.
Major Products: The major products formed from these reactions include highly functionalized azepanes, which can be further derivatized for various applications .
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, trans-Azepane-4,5-diol serves as a key intermediate for the preparation of more complex molecules.
Biology and Medicine: In biology and medicine, azepane derivatives, including this compound, have shown potential as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents . These compounds can interact with specific enzymes and receptors, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of high-value materials, such as pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable component in manufacturing processes .
Mécanisme D'action
The mechanism of action of trans-Azepane-4,5-diol involves its interaction with specific molecular targets and pathways. For example, it can inhibit glycosidases and glycosyl transferases, enzymes involved in carbohydrate metabolism . The compound’s hydroxyl groups play a crucial role in binding to the active sites of these enzymes, leading to inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to trans-Azepane-4,5-diol include other seven-membered heterocycles such as azepines, benzodiazepines, oxazepines, and thiazepines . These compounds share structural similarities but differ in their functional groups and biological activities.
Uniqueness: What sets this compound apart is its specific configuration and the presence of hydroxyl groups at the 4th and 5th positions. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
azepane-4,5-diol |
InChI |
InChI=1S/C6H13NO2/c8-5-1-3-7-4-2-6(5)9/h5-9H,1-4H2 |
Clé InChI |
HQISGUDQAWZSMV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



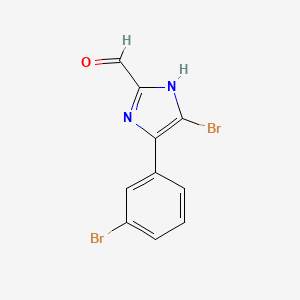
![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)


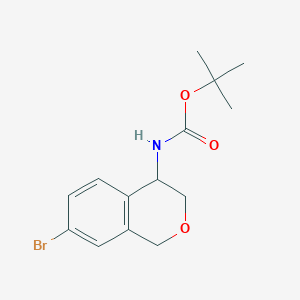

![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)

![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)
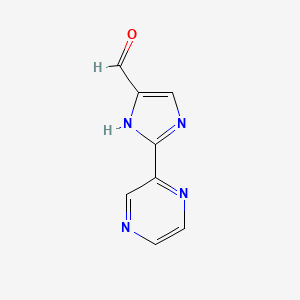
![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)
